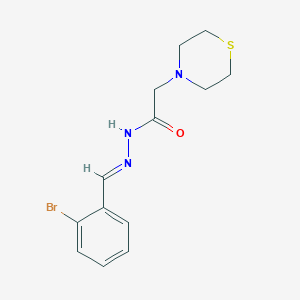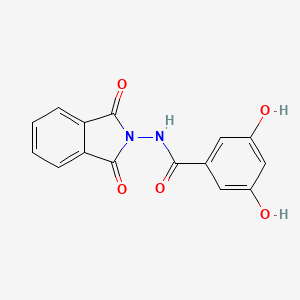![molecular formula C17H29N3O2 B5507527 N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)
N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- "N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide" is a compound that has been studied for its synthesis, structure, and properties. It is part of a class of compounds known for their varied chemical and physical characteristics.
Synthesis Analysis
- The synthesis of similar pyrazole-carboxamide compounds involves complex chemical processes, often with multiple steps and specific reagents. For example, McLaughlin et al. (2016) described the synthesis of a related compound, highlighting the complexity and precision required in these synthetic procedures (McLaughlin et al., 2016).
Molecular Structure Analysis
- The molecular structure of compounds in this class is typically determined using various spectroscopic and crystallographic methods. Kumara et al. (2018) used NMR, mass spectra, FT-IR, and X-ray diffraction studies to characterize a novel pyrazole derivative, demonstrating the detailed analysis required for such compounds (Kumara et al., 2018).
Chemical Reactions and Properties
- Pyrazole-carboxamides can undergo various chemical reactions, influenced by their functional groups and molecular structure. For instance, Martins et al. (2002) reported on the synthesis of isoxazole-carboxamides and pyrazol-carboxylates, indicating the chemical versatility of similar compounds (Martins et al., 2002).
Physical Properties Analysis
- The physical properties of such compounds, including their stability and solubility, are crucial for understanding their behavior in different environments. The study by Kumara et al. (2018) also included thermal analysis, providing insights into the thermal stability of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as reactivity and binding affinity, are influenced by the molecular structure. Studies like that of McLaughlin et al. (2016) help in understanding these aspects through detailed chemical analysis (McLaughlin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicology
Metabolism and Hemoglobin Adduct Formation : A study focused on acrylamide (AM), a chemical used in the manufacture of various products and produced during cooking, explored its metabolism in humans. The research investigated how AM is metabolized following oral administration, comparing hemoglobin adduct formation through different administration routes and measuring hormone levels to monitor health effects. This study's methodology could be relevant for researching the metabolism of complex compounds like "N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide" (Fennell et al., 2005).
Environmental and Occupational Health
Environmental Exposure to Plasticizers : Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used as a phthalate replacement, examined its presence in the U.S. population through urinary biomarkers. This study's approach to detecting and analyzing exposure biomarkers in a population could inform similar research on the environmental and health implications of various chemical compounds (Silva et al., 2013).
Drug Metabolism and Pharmacokinetics
Disposition and Metabolism of Pharmacological Compounds : An investigation into the disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans provides a comprehensive look at how novel drugs are processed in the body, including metabolic pathways and excretion. This type of research is crucial for understanding the pharmacokinetics of new therapeutic agents, potentially including complex compounds such as "N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide" (Renzulli et al., 2011).
Neuropharmacology and Receptor Studies
Delineation of Neuroreceptors in Human Brain : The use of PET imaging and specific radioligands, such as [11C]WAY-100635, to study 5-HT1A receptors in the human brain offers insights into the localization and quantification of neurotransmitter receptors. Techniques and findings from these studies could be applied to research on the effects of other compounds on brain chemistry and function (Pike et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
Eigenschaften
IUPAC Name |
N-[1-(hydroxymethyl)cycloheptyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-13(2)10-14-11-15(20(3)19-14)16(22)18-17(12-21)8-6-4-5-7-9-17/h11,13,21H,4-10,12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRIUSTWGVHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NC2(CCCCCC2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)